

# systematic reviews on the efficacy of buclizine in migraine-associated nausea

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Migraleve |           |  |  |  |
| Cat. No.:            | B1264835  | Get Quote |  |  |  |

## Efficacy of Buclizine in Migraine-Associated Nausea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on currently available scientific information. It is intended for research, scientific, and drug development professionals and is not a substitute for professional medical advice.

## **Executive Summary**

Migraine is a complex neurological disorder frequently accompanied by debilitating nausea and vomiting. While several antiemetics are used off-label to manage these symptoms, a comprehensive understanding of the efficacy of specific agents is crucial for targeted drug development and clinical application. This technical guide focuses on buclizine, a first-generation antihistamine with antiemetic properties, and its potential role in mitigating migraine-associated nausea. A thorough review of the existing literature reveals a notable absence of systematic reviews or large-scale clinical trials specifically evaluating the efficacy of buclizine as a monotherapy for this indication. However, its pharmacological profile provides a strong rationale for its potential utility. This guide synthesizes the available preclinical and clinical data, details its mechanism of action, and presents the limited evidence from a clinical trial where buclizine was included in a combination therapy for acute migraine.



## **Pharmacological Profile of Buclizine**

Buclizine is a piperazine derivative and a first-generation histamine H1 receptor antagonist with significant anticholinergic (antimuscarinic) and central nervous system depressant properties. [1][2] Its primary therapeutic applications have been in the management of motion sickness, vertigo, and as a general antiemetic.[3][4]

## **Mechanism of Action in Nausea and Vomiting**

The antiemetic effect of buclizine is attributed to its action on key neurochemical pathways involved in the emetic reflex.[1] Specifically, it acts as an antagonist at:

- Histamine H1 Receptors: The vomiting center, located in the medulla oblongata, and the chemoreceptor trigger zone (CTZ) are rich in histaminic synapses.[1][5] By blocking H1 receptors in these areas, buclizine is thought to reduce the stimulatory signals that lead to nausea and vomiting.[1]
- Muscarinic Acetylcholine Receptors: Buclizine's anticholinergic properties are also crucial to
  its antiemetic effects.[2][5] It blocks muscarinic receptors in the vomiting center, further
  dampening the transmission of emetic signals, particularly from the vestibular system.[1]

The dual antagonism of H1 and muscarinic receptors suggests a broad-spectrum antiemetic potential, which theoretically extends to the nausea associated with migraine.[5]

## **Preclinical and Clinical Evidence**

A comprehensive search of the scientific literature did not yield any systematic reviews or metaanalyses specifically investigating the efficacy of buclizine for migraine-associated nausea. The available evidence is limited to its general antiemetic properties and a single clinical trial where it was part of a combination product.

### **Clinical Trial Data**

One notable study, a double-blind, randomized, crossover trial, investigated the efficacy of a compound analgesic/anti-emetic formulation in 34 patients with acute migraine attacks.[6] While this study provides the most relevant clinical data, its limitations must be clearly



understood, primarily that the specific contribution of buclizine to the observed effects cannot be isolated.

Table 1: Summary of Clinical Trial Investigating a Buclizine-Containing Formulation for Acute Migraine[6]

| Study Design                                    | Patient<br>Population                           | Intervention                                                                                                                                                 | Dosage                                                     | Key Findings                                                                                    |
|-------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Double-blind,<br>randomized,<br>crossover trial | 34 patients<br>referred to a<br>migraine clinic | A compound formulation containing: Paracetamol (500 mg), Codeine Phosphate (8 mg), Buclizine Hydrochloride (6.25 mg), Dioctyl Sodium Sulphosuccinate (10 mg) | Two tablets taken at the onset of an acute migraine attack | The formulation was significantly effective in reducing the severity of acute migraine attacks. |

#### Experimental Protocol:

- Study Design: The trial employed a double-blind, randomized, crossover design, a robust methodology for comparing treatments in the same subjects.
- Participants: 34 patients with a diagnosis of migraine, referred to a specialized clinic, were enrolled.
- Intervention: Patients received two tablets of a combination formulation as early as possible
  during an acute migraine attack. The formulation included paracetamol for analgesia,
  codeine phosphate as an analgesic, buclizine hydrochloride as the anti-emetic component,
  and dioctyl sodium sulphosuccinate as a stool softener, likely to counteract the constipating
  effects of codeine.



• Outcome Measures: The primary outcome was the reduction in the severity of the acute migraine attack. The study did not, however, report specific data on the reduction of nausea as a separate endpoint.

## **Signaling Pathways and Experimental Workflow**

To visualize the proposed mechanism of action and the workflow of the clinical trial, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Buclizine | C28H33ClN2 | CID 6729 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buclizine Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. 1mg.com [1mg.com]
- 4. Buclizine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. benchchem.com [benchchem.com]
- 6. A treatment for the acute migraine attack PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [systematic reviews on the efficacy of buclizine in migraine-associated nausea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264835#systematic-reviews-on-the-efficacy-of-buclizine-in-migraine-associated-nausea]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com